2,4-Dichloromuconic acid
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Overview
Description
2,4-dichloromuconic acid is a dichloromuconic acid.
Scientific Research Applications
Environmental and Toxicological Research
Global Trends in 2,4-D Research : A scientometric review highlighted the rapid advancement in research on the toxicology and mutagenicity of 2,4-Dichlorophenoxyacetic acid (a related compound), with a focus on occupational risk, neurotoxicity, resistance to herbicides, and impacts on non-target species, particularly aquatic ones (Zuanazzi et al., 2020).
Binding to Liver Mitochondrial Protein : In vivo and in vitro studies demonstrate that 2,4-D can bind covalently to a specific protein in rat liver mitochondria, potentially related to alterations in mitochondrial function (Di Paolo et al., 2001).
Microbial Degradation
- Metabolism by Aspergillus niger : Research from 1964 shows that Aspergillus niger can degrade 2,4-Dichlorophenoxyacetic acid, indicating microbial pathways for the degradation of this compound (Faulkner & Woodcock, 1964).
Plant Metabolism
- Radioactive 2,4-D in Bean Plants : A study on the metabolism of radioactive 2,4-D in etiolated bean plants explored the impact of sugars and other chemicals on the translocation and metabolism of 2,4-D (Jaworski et al., 1955).
Water Pollution and Remediation
Removal from Polluted Water Sources : A qualitative review summarizes various methods for removing 2,4-D from contaminated aqueous systems, highlighting the challenges and efficiency levels of these methods (EvyAliceAbigail et al., 2017).
Electro-Biological Degradation : The degradation of 2,4-D in different systems, including electro-biological, was studied, revealing the kinetics and mechanisms involved (Jingli Zhang et al., 2013).
Molecular Action as an Herbicide
- Mode of Action : Insight into the molecular action mode of 2,4-D as an herbicide, focusing on physiological processes, perception, and signal transduction under herbicide treatment (Song, 2014).
Phytoremediation
- Enhancement by Bacterial Endophytes : A study describes the use of bacterial endophytes to enhance the phytoremediation of 2,4-D, demonstrating the benefits in terms of increased removal efficiency and reduced toxic residue levels in plants (Germaine et al., 2006).
properties
CAS RN |
72945-11-0 |
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Molecular Formula |
C6H4Cl2O4 |
Molecular Weight |
211 g/mol |
IUPAC Name |
(2Z,4Z)-2,4-dichlorohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H4Cl2O4/c7-3(2-5(9)10)1-4(8)6(11)12/h1-2H,(H,9,10)(H,11,12)/b3-2-,4-1- |
InChI Key |
FHXOPKKNGKBBKG-QEFWFIIXSA-N |
Isomeric SMILES |
C(=C(/C=C(/C(=O)O)\Cl)\Cl)\C(=O)O |
SMILES |
C(=C(C=C(C(=O)O)Cl)Cl)C(=O)O |
Canonical SMILES |
C(=C(C=C(C(=O)O)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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